Sulofenur metabolite IV

Description

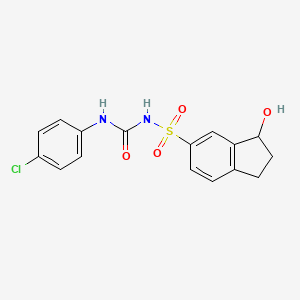

Structure

3D Structure

Properties

CAS No. |

133883-96-2 |

|---|---|

Molecular Formula |

C16H15ClN2O4S |

Molecular Weight |

366.8 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-[(3-hydroxy-2,3-dihydro-1H-inden-5-yl)sulfonyl]urea |

InChI |

InChI=1S/C16H15ClN2O4S/c17-11-3-5-12(6-4-11)18-16(21)19-24(22,23)13-7-1-10-2-8-15(20)14(10)9-13/h1,3-7,9,15,20H,2,8H2,(H2,18,19,21) |

InChI Key |

JCWVSADLTGFFOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1O)C=C(C=C2)S(=O)(=O)NC(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Enzymatic Biotransformation Pathways of Sulofenur Leading to Metabolite Iv

Overview of Sulofenur Metabolism via Indane Ring Oxidation

The metabolism of Sulofenur is characterized by significant oxidation of its indane ring structure. This process leads to the formation of several hydroxylated and keto derivatives. The primary metabolites identified include 1-hydroxyindanyl and 1-ketoindanyl derivatives across various species. Furthermore, significant quantities of 3-hydroxyindanyl (Metabolite IV) and 3-ketoindanyl metabolites have been observed, particularly in mice and rats. Dihydroxyindanyl secondary metabolites have also been detected. This extensive modification of the indane ring highlights it as a primary site for metabolic activity.

Cytochrome P450 Isoform Involvement in Hydroxylation Steps

The hydroxylation of the indane ring of Sulofenur is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes are crucial for the metabolism of a vast array of xenobiotics, including drugs. While it is established that CYP enzymes are responsible for the oxidative metabolism of Sulofenur, specific information detailing which particular CYP isoforms are responsible for the 3-hydroxylation that leads to the formation of Metabolite IV is not extensively documented in publicly available scientific literature. General drug metabolism studies indicate that isoforms such as CYP3A4, CYP2C9, and CYP2D6 are often involved in the hydroxylation of various drug compounds. However, without specific studies on Sulofenur, the precise isoforms involved in the formation of Metabolite IV remain to be definitively identified.

Characterization of Specific Enzymatic Reactions Yielding Sulofenur Metabolite IV

The formation of this compound is the result of a specific enzymatic hydroxylation reaction. This biochemical process involves the insertion of a hydroxyl group (-OH) at the 3-position of the indane ring of the Sulofenur molecule. This reaction is a Phase I metabolic process, designed to increase the water solubility of the compound, thereby facilitating its excretion from the body. The enzyme, a member of the Cytochrome P450 family, utilizes molecular oxygen and NADPH to carry out this oxidation. While the general mechanism of CYP-mediated hydroxylation is well-understood, the specific kinetics and enzyme-substrate interactions for the 3-hydroxylation of Sulofenur have not been detailed in the available research.

Species-Specific Metabolic Differences in Metabolite IV Formation

Significant variations in the metabolic profile of Sulofenur have been observed across different species, a common phenomenon in drug metabolism. The formation of this compound is notably more prominent in certain species. Studies have shown that mice and rats produce substantial amounts of the 3-hydroxyindanyl metabolite. In contrast, the metabolic pathways in other species may favor the formation of other derivatives, such as the 1-hydroxyindanyl and 1-ketoindanyl metabolites, which are found as major excretion products in all species studied, including humans and monkeys. These species-specific differences are critical considerations in preclinical drug development and for the extrapolation of animal data to humans.

| Species | Predominant Indane Ring Metabolites |

| Mouse | 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl (Metabolite IV) , 3-ketoindanyl |

| Rat | 1-hydroxyindanyl, 1-ketoindanyl, 3-hydroxyindanyl (Metabolite IV) , 3-ketoindanyl |

| Monkey | 1-hydroxyindanyl, 1-ketoindanyl |

| Human | 1-hydroxyindanyl, 1-ketoindanyl |

Analytical Methodologies for the Characterization and Quantitation of Sulofenur Metabolite Iv

Advanced Chromatographic Separation Techniques (e.g., LC, HPLC)

The separation of Sulofenur metabolite IV from the parent drug and other related metabolites is typically achieved using advanced chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most prominent method. nih.gov HPLC, particularly in its reversed-phase configuration, is well-suited for separating polar and nonpolar compounds from complex mixtures like urine or plasma. researchgate.net

In the analysis of Sulofenur and its metabolites, including the 3-hydroxyindanyl derivative (Metabolite IV), reversed-phase HPLC would be employed to resolve the different chemical entities based on their polarity. nih.gov The stationary phase is typically a nonpolar material (e.g., C18), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with additives like formic acid to improve peak shape and ionization for subsequent detection. nih.gov By carefully controlling the mobile phase composition, gradient, and flow rate, a high degree of separation can be achieved, allowing for the isolation of individual metabolite peaks for identification and quantitation. nih.gov

Table 1: Illustrative HPLC Parameters for Metabolite Separation

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase; acidifier improves peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier used to elute compounds from the column. |

| Gradient | Linear gradient from 5% to 95% Mobile Phase B | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation and retention times. |

| Detection | UV-Vis or Mass Spectrometry | Detects and quantifies the eluting compounds. |

Mass Spectrometric Approaches for Structural Elucidation and Identification (e.g., LC/MS)

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of drug metabolites. nih.gov When coupled with liquid chromatography (LC-MS), it provides both separation and highly specific detection, enabling the confident identification of metabolites like this compound. researchgate.netdntb.gov.ua The process involves ionizing the metabolite after it elutes from the LC column and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For structural confirmation, tandem mass spectrometry (MS/MS) is employed. nih.gov In an MS/MS experiment, a specific ion corresponding to the metabolite (the precursor ion) is selected and fragmented. The resulting fragment ions (product ions) create a unique pattern or "fingerprint" that is characteristic of the molecule's structure. nih.gov By analyzing these fragmentation patterns, researchers can confirm the presence of specific structural motifs, such as the hydroxylation on the indanyl ring that characterizes this compound. nih.govnih.gov High-resolution mass spectrometry (HRMS) further enhances this process by providing highly accurate mass measurements, which helps in determining the elemental composition of the metabolite and its fragments. criver.com

Table 2: Typical Mass Spectrometry Parameters for Metabolite Identification

| Parameter | Setting/Mode | Purpose |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI) | Generates charged ions from the metabolite in the LC eluent. |

| Polarity | Positive or Negative Ion Mode | Selected based on the chemical nature of the analyte to achieve optimal sensitivity. |

| Scan Mode | Full Scan | Detects all ions within a specified mass range to find potential metabolites. |

| Tandem MS Mode | Product Ion Scan | Fragments a selected precursor ion to generate a structural fingerprint. |

| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the precursor ion in the collision cell. |

Application of Radiolabeled Precursors in Metabolic Tracing Studies

Radiolabeled compounds are fundamental tools in drug metabolism studies, allowing for the comprehensive tracing of a drug and its metabolites throughout a biological system. pharmaron.com In the study of Sulofenur, a Carbon-14 (B1195169) labeled version of the drug, [14C-p-chlorophenyl]sulofenur, was utilized to investigate its metabolic fate. nih.gov This approach enables accurate mass balance studies, determining the routes and rates of excretion.

By administering the radiolabeled Sulofenur, researchers can track the radioactivity in urine, feces, and plasma over time. nih.gov The radioactivity detected corresponds to the parent drug and all of its metabolites, ensuring that no significant metabolic pathways are overlooked. pharmaron.com In studies with [14C-p-chlorophenyl]sulofenur, it was found that nearly all of the administered radioactive dose was excreted in the urine, indicating good absorption. nih.gov Furthermore, analysis of the urine showed that known metabolites, including the 3-hydroxyindanyl derivative (Metabolite IV), accounted for over 95% of the excreted radiocarbon, demonstrating that this is a major metabolic pathway. nih.gov This technique is invaluable for quantifying the total drug-related material and understanding the disposition of all metabolites combined.

Development and Validation of Bioanalytical Assays for Metabolite IV Quantitation

To accurately quantify the concentration of this compound in biological samples such as plasma or urine, a validated bioanalytical assay is required. nih.gov Such assays are typically based on LC-MS/MS due to its high sensitivity and specificity. researchgate.net The development and validation process ensures that the method is reliable, reproducible, and accurate for its intended purpose.

The validation of a bioanalytical method involves assessing several key parameters according to regulatory guidelines. criver.com These parameters establish the performance characteristics of the assay.

Specificity and Selectivity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, including the parent drug and other metabolites.

Accuracy: The closeness of the measured concentration to the true concentration.

Precision: The degree of scatter between a series of measurements of the same sample.

Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Table 3: Key Bioanalytical Method Validation Parameters

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Accuracy | Closeness of mean test results to the true value. | Within ±15% of nominal value (±20% at LOQ). |

| Precision | Agreement among a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at LOQ). |

| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. |

| Specificity | No significant interference at the retention time of the analyte. | Response of interfering components <20% of LOQ. |

| Recovery | The extraction efficiency of the analytical process. | Consistent, precise, and reproducible. |

Through the rigorous application of these analytical methodologies, a complete profile of this compound can be established, from its initial separation and structural confirmation to its precise quantitation in biological fluids.

Pharmacokinetic and Dispositional Aspects of Sulofenur Metabolite Iv

Excretion Profiles and Routes of Elimination of Metabolite IV

The elimination of Sulofenur is characterized by extensive metabolism, with metabolites being the primary excreted products. nih.gov Studies involving radiolabeled Sulofenur have shown that after oral administration, the vast majority of the radioactive dose is recovered in the urine, indicating that renal excretion is the principal route of elimination for its metabolites. nih.gov Unchanged Sulofenur is not detected in urine samples, highlighting the completeness of its metabolic conversion. nih.gov

Sulofenur metabolite IV, the 3-hydroxyindanyl derivative, is a notable excretion product, particularly in certain preclinical species. nih.gov In studies examining the metabolic fate of Sulofenur across different species, significant amounts of metabolite IV were identified in the urine of mice and rats. nih.gov This suggests that in these species, the metabolic pathway leading to the formation of the 3-hydroxyindanyl derivative is highly active. Conversely, this metabolite is less prominent in monkeys and humans, where other metabolic pathways predominate. nih.gov

| Species | Excretion Route | Relative Amount of Metabolite IV | Source |

|---|---|---|---|

| Mouse | Urine | Significant | nih.gov |

| Rat | Urine | Significant | nih.gov |

| Monkey | Urine | Not a major metabolite | nih.gov |

Quantitative Assessment of Metabolite IV in Biological Fluids and Tissues

Quantitative analysis of drug metabolites in biological matrices is essential for a complete pharmacokinetic assessment. For this compound, research has focused on its presence in urine, consistent with its primary route of elimination.

| Biological Matrix | Species | Finding | Source |

|---|---|---|---|

| Urine | Mouse, Rat | Present in significant amounts | nih.gov |

| Urine | Monkey, Human | Not a major excretion product | nih.gov |

| Plasma | All Species | Data not available in reviewed literature | N/A |

| Tissues | All Species | Data not available in reviewed literature | N/A |

Comparative Dispositional Analysis of this compound Across In Vitro and Preclinical In Vivo Models

Comparing metabolite formation between in vitro systems and in vivo models is a cornerstone of drug metabolism research, helping to predict human pharmacokinetics.

The in vivo disposition of this compound shows clear species-specific differences. As established, it is a significant urinary metabolite in mice and rats but not in monkeys or humans. nih.gov This indicates a divergence in the metabolic handling of the indanyl moiety of Sulofenur across species. The formation of 3-hydroxyindanyl (metabolite IV) and 3-ketoindanyl derivatives is a notable pathway in rodents, whereas metabolism at the 1-position of the indanyl ring is the predominant pathway across all tested species. nih.gov

Detailed studies characterizing the formation of this compound in specific in vitro systems, such as liver microsomes or hepatocytes, are not extensively described in the available literature. unl.edunih.govnih.gov Liver microsomes are a common in vitro tool used to study phase I metabolic reactions, such as the hydroxylation that forms metabolite IV, because they contain a high concentration of cytochrome P450 enzymes. researchgate.netflinders.edu.au While the parent compound, Sulofenur, has been studied, specific comparative data on the rate and extent of metabolite IV formation in these systems versus the observed in vivo outcomes is not available in the reviewed sources.

Role of Membrane Transport Proteins in Metabolite IV Distribution and Elimination

There is no direct evidence in the reviewed literature detailing the interaction of this compound with specific membrane transporters like P-glycoprotein (P-gp/ABCB1) or Multidrug Resistance-Associated Proteins (MRPs/ABCCs). However, the chemical class of Sulofenur provides some context. As a sulfonylurea, it belongs to a group of compounds known to interact with ABC transporters. nih.gov For instance, the sulfonylurea glibenclamide has been shown to inhibit the activity of MRP1. nih.gov

MRPs are recognized as organic anion transporters, which handle drugs and metabolites that have been conjugated with acidic groups like glutathione (B108866), glucuronate, or sulfate. mdpi.comnih.gov While this compound is a product of phase I hydroxylation, it could undergo subsequent phase II conjugation, making it a potential substrate for MRP-mediated efflux. The MRP family plays a significant role in biliary and urinary excretion of conjugated metabolites, which could be a relevant elimination pathway for further metabolites of Sulofenur. nih.gov However, without specific studies on this compound, its status as a substrate or inhibitor for any membrane transporter remains unconfirmed.

Investigation of Potential Biological Activities and Mechanistic Roles of Sulofenur Metabolite Iv

Assessment of Potential Direct Biological Activities of Sulofenur Metabolite IV

The metabolism of Sulofenur is extensive, with the parent compound rarely being detected in urine. Key metabolic pathways involve hydroxylation of the indanyl ring. In studies conducted in mice and rats, significant amounts of the 3-hydroxyindanyl (IV) and 3-ketoindanyl (V) metabolites were identified, alongside the 1-hydroxyindanyl (II) and 1-ketoindanyl (III) derivatives which are major in all species studied, including monkeys and humans. nih.gov

While the direct antitumor activity of this compound has not been specifically detailed in available literature, broader studies on Sulofenur's metabolites provide insight into their biological relevance. Pharmacokinetic and pharmacodynamic analyses have shown that the hydroxy and keto metabolites of Sulofenur, as a group, exhibit prolonged plasma half-lives when compared to the parent drug. nih.gov Furthermore, a statistically significant correlation has been observed between the concentrations of these metabolites and levels of methemoglobin, a biomarker of a specific type of hematologic toxicity. nih.gov This correlation is stronger for the metabolites than for the parent compound, suggesting that this compound may contribute directly to this biological effect. nih.gov The metabolic formation of p-chloroaniline from Sulofenur is considered a plausible explanation for the observed methemoglobinemia. nih.gov

Table 1: Major Identified Metabolites of Sulofenur This table summarizes the primary metabolites of Sulofenur identified in various species.

| Metabolite Designation | Chemical Identity | Species Detected | Reference |

|---|---|---|---|

| Metabolite II | 1-hydroxyindanyl derivative | Mouse, Rat, Monkey, Human | nih.gov |

| Metabolite III | 1-ketoindanyl derivative | Mouse, Rat, Monkey, Human | nih.gov |

| Metabolite IV | 3-hydroxyindanyl derivative | Mouse, Rat | nih.gov |

| Metabolite V | 3-ketoindanyl derivative | Mouse, Rat | nih.gov |

| Other | Dihydroxyindanyl derivatives | Mouse, Rat, Monkey, Human | nih.gov |

| Other | 2-amino-5-chlorophenyl sulfate | Mouse, Rat, Monkey, Human | nih.gov |

Examination of Potential Enzyme Modulation by this compound (e.g., Relevance to Glutathione (B108866) Reductase Inhibition seen in other conjugates)

A significant area of investigation for Sulofenur's mechanism of action involves its interaction with the glutathione system. Glutathione reductase (GR) is a critical enzyme for maintaining the cellular pool of reduced glutathione (GSH), which protects cells from oxidative stress. wikipedia.org Research has demonstrated that specific metabolites of Sulofenur, namely the S-(4-chlorophenylcarbamoyl)glutathione and N-acetyl-S-(4-chlorophenylcarbamoyl)cysteine (mercapturic acid) conjugates, are inhibitors of glutathione reductase. This inhibition is a proposed mechanism contributing to the parent drug's anticancer activity.

However, there is currently no scientific evidence to suggest that this compound (the 3-hydroxyindanyl derivative) modulates enzyme activity, including that of glutathione reductase. The inhibition of GR appears to be a specific characteristic of the glutathione and mercapturic acid conjugates, which are formed through a different metabolic pathway involving the bioactivation of Sulofenur to a reactive p-chlorophenyl isocyanate intermediate. nih.gov The capacity for enzyme modulation by hydroxylated metabolites like this compound remains an uninvestigated area requiring further research.

Exploration of Cellular Responses to this compound (e.g., Effects on Cell Growth, Apoptosis Induction)

The cellular effects of the parent compound, Sulofenur, and its glutathione-conjugated metabolites have been the primary focus of research into this class of compounds. Studies on these related conjugates have shown they possess anticancer activity against human colon adenocarcinoma cells. However, a thorough review of the existing scientific literature reveals a gap in knowledge regarding the specific cellular responses to this compound.

There are no available studies that directly examine the effects of the 3-hydroxyindanyl metabolite on key cellular processes such as cell proliferation, cell cycle progression, or the induction of apoptosis. Consequently, it is unknown whether this compound contributes to the therapeutic effects of the parent drug, acts as an inactive metabolite, or elicits other distinct cellular responses. This lack of data highlights a crucial area for future research to fully delineate the pharmacological profile of Sulofenur's metabolic products.

Subcellular Localization and Compartmental Distribution Studies of this compound in Biological Systems

Understanding the distribution of a drug and its metabolites within the body and within individual cells is fundamental to understanding its mechanism of action. Pharmacokinetic studies using radiolabeled Sulofenur have provided data on the broad tissue distribution of the parent compound and its collective metabolites. Following oral administration in rats, radioactivity was detected across a wide array of tissues, including the liver, kidneys, intestine, and stomach, indicating extensive distribution. dntb.gov.uamdpi.com

Despite this systemic distribution data, specific studies on the subcellular localization of this compound have not been conducted. It is therefore not known whether this metabolite preferentially accumulates in specific cellular compartments, such as the mitochondria, nucleus, or cytosol. Research on the cellular pharmacology of structurally related diarylsulfonylureas has suggested mechanisms involving passive diffusion into the cell followed by energy-dependent sequestration, but this cannot be directly extrapolated to this compound. The compartmental distribution of this metabolite within biological systems remains to be determined.

Molecular Interaction Profiling of this compound with Putative Cellular Targets

The molecular interactions of a compound, such as its binding to plasma proteins and its engagement with cellular targets, are key determinants of its biological activity. The parent drug, Sulofenur, is characterized by extremely high protein binding (>99%). In contrast, its glutathione and mercapturic acid conjugates exhibit significantly different binding profiles.

There is no specific information available regarding the molecular interaction profile of this compound. Data on its protein binding affinity, a critical parameter influencing its bioavailability and distribution, has not been published. Furthermore, the putative cellular targets of the 3-hydroxyindanyl metabolite are unknown. The mechanism of action for the parent compound is thought to involve the carbamoylation of biological macromolecules by a reactive isocyanate intermediate, but it is not known if hydroxylated metabolites like this compound interact with cellular components in a similar or different manner. nih.gov

Table 2: Protein Binding of Sulofenur and Select Metabolites This table compares the protein binding characteristics of Sulofenur and its conjugated metabolites. Data for Metabolite IV is not currently available.

| Compound | Protein Binding (%) | Reference |

|---|---|---|

| Sulofenur | >99% | |

| S-(4-chlorophenylcarbamoyl)glutathione | 20 ± 3% | |

| N-acetyl-S-(4-chlorophenylcarbamoyl)cysteine | 84 ± 2% | |

| This compound | Data Not Available |

Future Directions and Advanced Research Strategies for Sulofenur Metabolite Iv

Identification of Further Biotransformation Products of Sulofenur Metabolite IV

A primary step in characterizing this compound is to determine if it undergoes further metabolism in the body. Identifying these subsequent, or secondary, metabolites is essential for a complete mapping of the Sulofenur metabolic pathway and for understanding the full spectrum of biologically active and potentially toxic species. Advanced analytical techniques are central to this endeavor.

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS) is a cornerstone for such investigations. bohrium.com This technology allows for the detection and identification of novel, low-concentration metabolites in complex biological matrices like plasma, urine, and liver microsome incubates. By comparing the metabolic profiles of samples incubated with Sulofenur versus those incubated directly with synthesized this compound, researchers can pinpoint unique downstream products.

Radiolabeling, typically with carbon-14 (B1195169) (¹⁴C), offers a definitive method for tracking all drug-related material. A study involving ¹⁴C-labeled this compound would enable the comprehensive recovery and characterization of all its biotransformation products, ensuring that no significant metabolic pathway is overlooked.

Table 1: Hypothetical Further Biotransformation Products of this compound This table illustrates potential metabolites that could be identified through advanced analytical techniques. The specific reactions are hypothetical examples of common biotransformation pathways.

| Putative Metabolite | Biotransformation Reaction | Analytical Identification Method |

| Hydroxylated Metabolite IV | Phase I: Cytochrome P450-mediated oxidation | LC-HR-MS/MS |

| Glucuronide Conjugate of Metabolite IV | Phase II: UGT-mediated glucuronidation | NMR Spectroscopy, LC-MS |

| Sulfate Conjugate of Metabolite IV | Phase II: SULT-mediated sulfation | LC-HR-MS/MS |

| N-acetylated Metabolite IV | Phase II: NAT-mediated acetylation | LC-MS |

Application of In Silico Modeling and Chemoinformatics for Metabolite IV Pathway Prediction and Activity Correlation

Computational, or in silico, tools have become indispensable in modern drug metabolism research, offering predictive insights that can guide and streamline laboratory experiments. news-medical.net These methods can be applied to this compound to predict its likely metabolic fate and potential biological activities.

Metabolism prediction algorithms, such as those based on machine learning or expert systems, can analyze the structure of Metabolite IV and forecast its potential sites of metabolism (SoMs). springernature.comacs.org These tools model the interactions between the metabolite and key drug-metabolizing enzymes, like the Cytochrome P450 (CYP) superfamily, to predict which parts of the molecule are most susceptible to modification. news-medical.net This allows researchers to prioritize the search for specific types of downstream metabolites in experimental samples.

Furthermore, chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling can be used to correlate the chemical structure of this compound with potential biological activities. longdom.org By comparing its structural features to large databases of compounds with known activities, these models can generate hypotheses about its possible on-target (e.g., anticancer) or off-target effects. This predictive approach helps in assessing whether Metabolite IV is likely to be an active contributor to Sulofenur's efficacy or a source of toxicity. qima-lifesciences.com

Table 2: In Silico Prediction Tools for Metabolite IV Analysis

| Tool Type | Application for this compound | Predicted Outcome |

| Site of Metabolism (SoM) Predictors | Identify atoms most likely to be modified by metabolic enzymes. | A ranked list of potential hydroxylation, demethylation, etc., sites. |

| Metabolic Pathway Prediction Software | Generate a network of potential downstream metabolites. | A map of Phase I and Phase II metabolic pathways. news-medical.net |

| QSAR Models | Predict biological activity based on chemical structure. | Estimation of potential anticancer activity or off-target liabilities. |

| Molecular Docking | Simulate binding of Metabolite IV to protein targets. | Insight into potential mechanisms of action or enzyme inhibition. |

Advanced Metabolomics and Proteomics Integration for Comprehensive Metabolic Profiling

To understand the broader biological impact of this compound, its effects on the global cellular environment must be assessed. The integration of metabolomics and proteomics—two powerful "omics" technologies—provides a systems-biology perspective on the cellular response to a specific metabolite. researchdeliver.com

Metabolomics studies would involve treating cancer cell lines with this compound and analyzing the resulting changes in the cellular metabolome (the complete set of small-molecule metabolites). researchgate.netmdpi.com This can reveal which metabolic pathways are perturbed by the metabolite, offering clues to its mechanism of action. nih.gov For example, a significant change in the levels of nucleotides could suggest an impact on DNA synthesis, a key process in cancer cell proliferation.

Proteomics , the large-scale study of proteins, can complement these findings by identifying changes in protein expression that occur in response to Metabolite IV treatment. metwarebio.com This could highlight the upregulation or downregulation of specific enzymes or signaling proteins, providing a direct link between the metabolite and cellular machinery. nih.gov

By integrating these two datasets, researchers can construct a comprehensive picture of the metabolite's cellular impact. nih.gov For instance, a metabolomics finding of altered glucose metabolism could be correlated with proteomics data showing changes in the expression of glycolytic enzymes. This multi-omics approach provides a powerful, data-rich method for hypothesis generation regarding the metabolite's function. researchdeliver.com

Structural Modification and Analog Design Based on Metabolite IV Insights for Novel Agents

The structure of a drug's metabolite can provide valuable information for the design of new, improved therapeutic agents. This process, known as analog design, uses the metabolite as a starting point for medicinal chemistry efforts. biomedres.us If this compound is found to possess significant biological activity but has suboptimal pharmacokinetic properties (e.g., it is cleared from the body too quickly), its structure can be systematically modified to address these limitations.

Strategies for structural modification could include:

Blocking Metabolic Sites: If Metabolite IV is rapidly converted to an inactive secondary metabolite, chemists can add chemical groups (like a fluorine atom) to the susceptible site to block this biotransformation, potentially prolonging the active life of the compound. researchgate.net

Improving Potency: The core structure of Metabolite IV can be used as a scaffold to synthesize a library of related compounds (analogs). These analogs can be screened to identify modifications that enhance the desired biological activity.

Reducing Toxicity: If Metabolite IV contributes to the toxicity of Sulofenur, its structure can inform the design of analogs that retain therapeutic activity but are less likely to form toxic byproducts. nih.gov

This approach represents a shift from simply characterizing metabolites to actively using them as tools in the drug discovery process, potentially leading to the development of safer and more effective second-generation drugs. nih.gov

Development of Standardized Reference Materials for Research and Analytical Purposes

Accurate and reproducible research on this compound is contingent upon the availability of a pure, well-characterized reference standard. resolvemass.ca A reference material is a highly purified sample of the metabolite that serves as a benchmark for all analytical and biological studies.

The development of a reference standard involves:

Chemical Synthesis: Devising a robust and scalable chemical synthesis route to produce this compound with high purity. tlcstandards.com

Structural Confirmation: Using a battery of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS), to unequivocally confirm the chemical structure of the synthesized material.

Purity Assessment: Employing methods like High-Performance Liquid Chromatography (HPLC) to determine the purity of the reference standard and identify any impurities. acanthusresearch.com

Once developed, this standardized material is essential for a variety of applications, including calibrating analytical instruments for quantitative measurements in biological samples, serving as a starting material for metabolism studies, and being used in biological assays to determine its potency and efficacy. The availability of such a standard is a critical prerequisite for advancing the research outlined in the preceding sections. rti.org

Q & A

Basic Research Questions

Q. What analytical platforms are recommended for identifying and quantifying Sulofenur metabolite IV in biological matrices?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with XCMS software for nonlinear retention time alignment, peak detection, and metabolite matching . For NMR-based studies, apply protocols from the Metabolomics Workbench to ensure cross-study comparability, linking metabolites to standardized chemical structures . Validate results using reference standards from repositories like Phenol-Explorer 2.0, which require fully defined metabolite structures for inclusion .

Q. How can researchers ensure reproducibility in metabolite extraction protocols for this compound?

- Methodology : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Document all sample preparation steps (e.g., homogenization, solvent ratios) in the main manuscript or supplementary materials.

- Include purity assessments for reagents (e.g., sulfatase enzyme preparations) and cite vendor specifications (e.g., Sigma-Aldrich catalog numbers) .

- Use subsampling strategies described in Guidance for Obtaining Representative Laboratory Analytical Subsamples to minimize preparation errors .

Q. What are the key challenges in distinguishing this compound from structurally similar compounds?

- Methodology :

- Apply dimensionality reduction techniques (e.g., PCA) to separate overlapping spectral peaks .

- Use regression models to correlate metabolite levels with biological endpoints (e.g., oxidative stress biomarkers like allantoin) .

- Cross-validate findings with GC/O (gas chromatography-olfactometry) to detect trace odour-active metabolites that may co-elute .

Advanced Research Questions

Q. How should researchers design longitudinal studies to assess this compound’s role in oxidative stress pathways?

- Methodology :

- Incorporate repeated measures ANOVA to account for intra-individual variability.

- Normalize metabolite levels using protocols from Metabolite Profile Analysis, including missing value estimation and batch correction .

- Integrate transcriptomic data (e.g., RNAseq) to link metabolite dynamics with gene expression patterns .

- Address confounding variables (e.g., diet, circadian rhythms) using study designs reviewed in Understanding Scientific Studies .

Q. What statistical approaches resolve contradictions in this compound’s reported antitumor activity across studies?

- Methodology :

- Conduct meta-analyses using the Metabolomics Workbench’s curated datasets to compare species-specific responses (e.g., human vs. murine models) .

- Apply error propagation models from Guidance for Obtaining Representative Laboratory Analytical Subsamples to quantify uncertainty in dose-response relationships .

- Evaluate methodological flaws (e.g., incomplete metabolite identification) using criteria from Phenol-Explorer 2.0 .

Q. How can advanced metabolomic workflows improve the detection of this compound in low-abundance biological samples?

- Methodology :

- Use matched filtration in XCMS to enhance signal-to-noise ratios for low-intensity peaks .

- Apply metabolic flux analysis to trace isotope-labeled precursors through oxidative pathways .

- Validate findings with synthetic standards synthesized via protocols for sulofenur analogs (e.g., Mannich base reactions) .

Data Reporting and Compliance

Q. What metadata standards are critical for publishing studies on this compound?

- Methodology :

- Adopt the Metabolomics Workbench’s framework for reporting experimental platforms, species, and sample types .

- Include raw data tables in appendices (per Group 4 Extended Essays) and processed data in the main text .

- Reference chemical identifiers (e.g., InChI keys) from Phenol-Explorer 2.0 to ensure structural clarity .

Q. How should researchers address ethical and data-sharing requirements in human studies involving this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.